4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy-
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Overview
Description
4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, an acetamide group, and several functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Functionalization with Aminocarbonyl and Chlorophenyl Groups: These groups can be added through nucleophilic substitution reactions, often using reagents like chloroaniline and isocyanates.
Hydroxylation: The final hydroxylation step can be achieved using hydroxylamine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the hydroxyl and amino groups suggests potential for forming strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-phenyl-N-hydroxy-: Similar structure but lacks the chlorophenyl group.
4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-methylphenyl)-N-hydroxy-: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- distinguishes it from similar compounds, potentially altering its reactivity and biological activity. This unique feature could enhance its binding affinity to certain targets or modify its chemical stability.
Properties
CAS No. |
57630-88-3 |
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Molecular Formula |
C19H16ClN5O3 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-6-[2-(hydroxyamino)-2-oxoethyl]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C19H16ClN5O3/c20-12-7-5-11(6-8-12)19-22-13(10-17(26)25-28)9-16(24-19)23-15-4-2-1-3-14(15)18(21)27/h1-9,28H,10H2,(H2,21,27)(H,25,26)(H,22,23,24) |
InChI Key |
PAFKBPSLZRVEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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